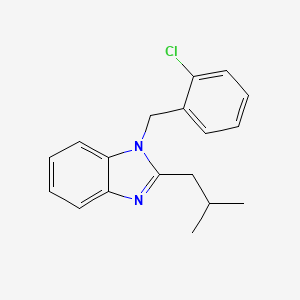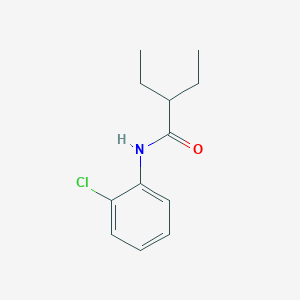![molecular formula C21H31N3O2 B5882002 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as CYT387, is a potent inhibitor of the Janus Kinase (JAK) family of enzymes. It was first synthesized in 2009 by scientists at the Australian National University and has since been the subject of extensive research due to its potential therapeutic applications.
作用机制
CYT387 works by inhibiting the activity of the N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide family of enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune responses. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can reduce inflammation and modulate immune responses, which may be beneficial in the treatment of autoimmune diseases. Additionally, by inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can also prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CYT387 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CYT387 can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, CYT387 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using CYT387 in lab experiments is its potency and specificity. CYT387 is a highly potent inhibitor of the N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide family of enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, CYT387 is highly specific for N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide enzymes, meaning that it does not interfere with other signaling pathways in the cell.
One limitation of using CYT387 in lab experiments is its potential toxicity. While CYT387 has been shown to be well-tolerated in animal studies, its long-term effects on human health are not yet fully understood. Additionally, CYT387 may have off-target effects on other enzymes and signaling pathways in the cell, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on CYT387. One area of interest is the development of CYT387 as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results in this regard, and further research is needed to fully evaluate the safety and efficacy of CYT387 in humans.
Another potential area of research is the development of CYT387 as a cancer therapy. Preclinical studies have shown that CYT387 can inhibit the growth and proliferation of cancer cells, and clinical trials are currently underway to evaluate its efficacy in various types of cancer.
Finally, there is also interest in using CYT387 as a research tool to study the role of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide enzymes in various biological processes. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can help researchers better understand the signaling pathways involved in inflammation, immune responses, and cancer development.
合成方法
The synthesis of CYT387 involves several steps, starting with the reaction of 4-(4-methoxyphenyl)piperazine with 2-bromoethylcyclohexene to form the intermediate 2-(1-cyclohexen-1-yl)ethyl-4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to produce CYT387.
科学研究应用
CYT387 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, CYT387 has been shown to have anti-tumor effects, making it a potential treatment for various types of cancer.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-26-20-9-7-19(8-10-20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h5,7-10H,2-4,6,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUIBNAOHUZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)